3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione

Catalog No.
S11918856
CAS No.
M.F
C22H23N3O4
M. Wt
393.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-m...

Product Name

3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione

IUPAC Name

3-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-(3-methoxyphenyl)pyrrolidine-2,5-dione

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C22H23N3O4/c1-28-16-5-3-4-15(10-16)25-21(26)12-20(22(25)27)23-9-8-14-13-24-19-7-6-17(29-2)11-18(14)19/h3-7,10-11,13,20,23-24H,8-9,12H2,1-2H3

InChI Key

LNPGETLWPJAHAS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC3CC(=O)N(C3=O)C4=CC(=CC=C4)OC

The compound 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic molecule characterized by its unique structural features. It consists of a pyrrolidine ring with a dione functional group and contains an indole moiety that contributes to its potential biological activity. The molecular formula of this compound is C24H25N3O8C_{24}H_{25}N_{3}O_{8}, indicating a substantial molecular weight and the presence of multiple functional groups that enhance its chemical properties and biological activities .

The chemical reactivity of 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione can be attributed to its functional groups. The indole ring is known for undergoing electrophilic substitution reactions, while the amino group can participate in nucleophilic attacks. Additionally, the pyrrolidine framework may engage in cyclization or condensation reactions under suitable conditions. Specific reactions would depend on the desired synthetic pathways or modifications for biological applications.

Research indicates that compounds similar to 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione exhibit significant biological activities, particularly in neuropharmacology. The indole derivative is often associated with melatonin-like effects, potentially influencing sleep regulation and mood stabilization. Furthermore, this compound may interact with various neurotransmitter systems, suggesting potential applications in treating disorders such as depression or anxiety.

The synthesis of 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Indole Derivative: Starting from appropriate precursors to synthesize the 5-methoxy-1H-indole.
  • Amine Coupling: Reacting the indole derivative with an ethyl amine to form the aminoethyl indole.
  • Pyrrolidine Formation: Cyclizing the aminoethyl indole with a methoxyphenyl derivative to form the pyrrolidine ring.
  • Dione Functionalization: Introducing carbonyl groups to complete the dione structure.

Each step requires careful optimization of reaction conditions to maximize yield and purity .

The potential applications of 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione extend to pharmacology and medicinal chemistry. Its ability to modulate neurotransmitter systems positions it as a candidate for developing treatments for mood disorders, sleep disturbances, and possibly neurodegenerative diseases. Additionally, its unique structure makes it a subject of interest in drug design and discovery processes aimed at creating novel therapeutic agents.

Interaction studies involving this compound typically focus on its binding affinity to various receptors and enzymes within the central nervous system. Preliminary studies suggest that it may interact with serotonin receptors and other neurotransmitter systems, which could elucidate its pharmacological profile. Understanding these interactions is crucial for predicting therapeutic effects and potential side effects.

Several compounds share structural similarities with 3-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-1-(3-methoxyphenyl)pyrrolidine-2,5-dione, including:

  • 2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
    • This compound exhibits similar neuropharmacological properties due to its indole structure but features a different core structure (pyrimido-triazine).
  • N-[2-(5-methoxy-1H-indol-3-yl)ethyl]prop-2-en-1-amine
    • This compound shares the indole moiety but lacks the pyrrolidine structure, suggesting different biological activities.

These compounds distinguish themselves from simpler analogs while suggesting similar biological activities influenced by their intricate designs .

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

393.16885622 g/mol

Monoisotopic Mass

393.16885622 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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